molecular formula C13H21N5 B11759539 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11759539
M. Wt: 247.34 g/mol
InChI Key: GEBCDMWPKQORCU-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups (dimethyl and propyl) and connected through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides (dimethyl and propyl halides) in the presence of a base such as potassium carbonate.

    Coupling: The alkylated pyrazole rings are coupled using a methylene bridge, which can be introduced through the reaction with formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings, potentially converting them to pyrazolines or pyrazolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge or alkyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of pyrazolines or pyrazolidines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological processes involving pyrazole-containing molecules.

Medicine

    Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

    Agriculture: It can be used in the synthesis of agrochemicals such as pesticides and herbicides.

    Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with two methyl groups.

    1-Propyl-1H-pyrazole: A pyrazole derivative with a single propyl group.

    1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with a carboxylic acid group.

Uniqueness

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of two distinct pyrazole rings connected through a methylene bridge. This structural feature imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives. The combination of dimethyl and propyl groups provides a unique balance of hydrophobicity and steric effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-4-7-18-13(5-6-15-18)10-14-8-12-9-16-17(3)11(12)2/h5-6,9,14H,4,7-8,10H2,1-3H3

InChI Key

GEBCDMWPKQORCU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(N(N=C2)C)C

Origin of Product

United States

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